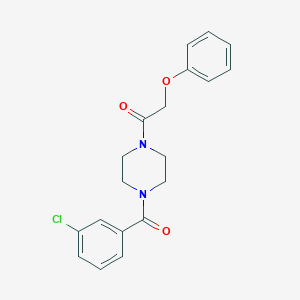![molecular formula C13H18N2O4S B249083 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B249083.png)
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a methylsulfonyl group and a phenoxyethanone moiety, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves the reaction of 4-(methylsulfonyl)piperazine with 2-phenoxyethanone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the phosphorylation of proteins involved in the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Comparación Con Compuestos Similares
- 1-(4-Methylsulfonylphenyl)piperazine
- Methyl (5-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)
Comparison: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C13H18N2O4S |
|---|---|
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylpiperazin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C13H18N2O4S/c1-20(17,18)15-9-7-14(8-10-15)13(16)11-19-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clave InChI |
LWPQTEDRZGIEHW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)
![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)


![2-(3-Methylphenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B249006.png)
![1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B249009.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B249011.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B249018.png)

![2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL](/img/structure/B249025.png)
